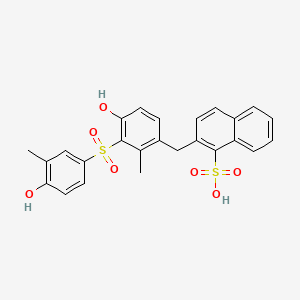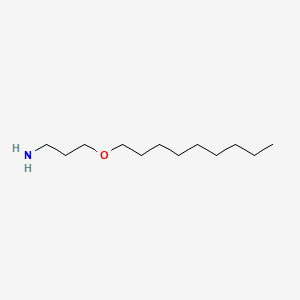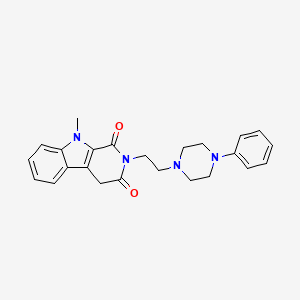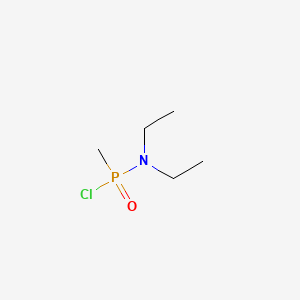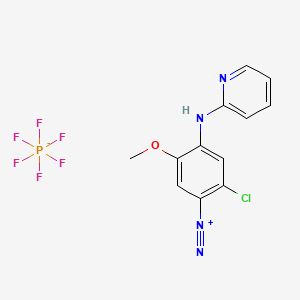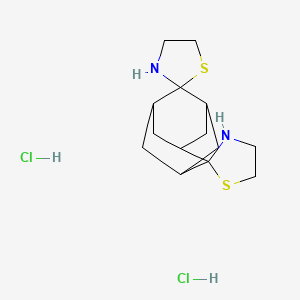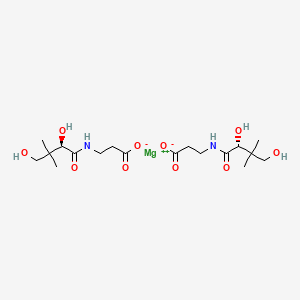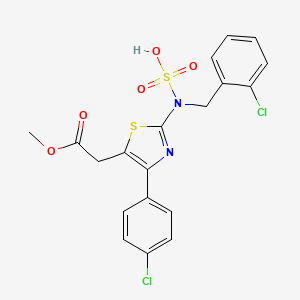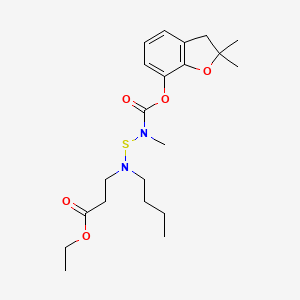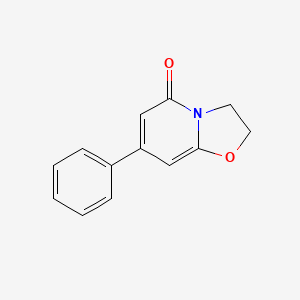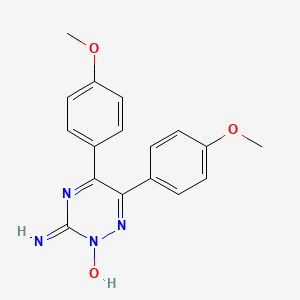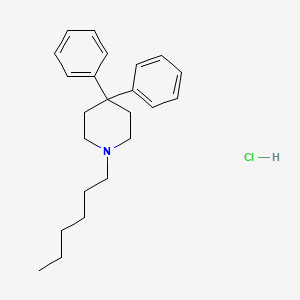
2-Methyldodecane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyldodecane-4,6-dione is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 It is a dione, meaning it contains two ketone groups, specifically at the 4th and 6th positions of the dodecane chain
Méthodes De Préparation
The synthesis of 2-Methyldodecane-4,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-methyl-1,3-dioxolane, followed by hydrolysis to yield the desired dione . Industrial production methods may involve the use of catalytic processes to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis.
Analyse Des Réactions Chimiques
2-Methyldodecane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dione can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyldodecane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyldodecane-4,6-dione exerts its effects involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Comparaison Avec Des Composés Similaires
2-Methyldodecane-4,6-dione can be compared with other similar compounds, such as:
2-Methyl-4,6-dodecanedione: A closely related compound with similar chemical properties.
2-Methyl-1,4-naphthoquinone: Another dione with different structural features and applications.
Propriétés
Numéro CAS |
94231-93-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyldodecane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
PHVJAYGOLQGSCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


